molecular formula C11H11N7O B2468460 N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415633-72-4

N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No. B2468460
CAS RN: 2415633-72-4
M. Wt: 257.257
InChI Key: RLBSMZNWMNQDPA-UHFFFAOYSA-N
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Description

1,2,4-Triazole-containing compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis for structure confirmation .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often established by NMR and MS analysis .


Chemical Reactions Analysis

1,2,4-Triazoles can participate in a variety of chemical reactions. For example, some compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely. For example, some compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C, and exhibit acceptable densities .

Scientific Research Applications

Antimycobacterial Activity

N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide derivatives have been explored for their antimycobacterial properties. Lv et al. (2017) reported the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, revealing compounds with significant activity against drug-sensitive and resistant MTB strains. A N-[2-(piperazin-1-yl)ethyl] moiety was identified as a potential linker for further structure-activity relationship studies, indicating a new direction for antimycobacterial compound development (Lv et al., 2017).

Cytotoxicity and Antitumor Activity

The structure and cytotoxic potency of related compounds have been evaluated. Balewski et al. (2020) synthesized novel 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines and assessed their in vitro cytotoxic potency against a panel of human cancer cell lines. The study found that some derivatives exhibited inhibitory growth effects on specific cancer cell lines, shedding light on the relationship between structure and antitumor activity (Balewski et al., 2020).

Antimicrobial and Antifungal Properties

N-Arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives have shown promising antimicrobial and antifungal activities. Jyothi & Madhavi (2019) synthesized novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides and evaluated their antimicrobial efficacy. The study highlighted some compounds as exhibiting promising antimicrobial activity, indicating their potential in antimicrobial drug development (Jyothi & Madhavi, 2019).

Mechanism of Action

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Safety and Hazards

The safety of these compounds is often evaluated on normal cell lines. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

1,2,4-Triazole-containing scaffolds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

N-[2-(1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O/c19-11(14-3-5-17-8-12-7-15-17)9-1-2-10-13-4-6-18(10)16-9/h1-2,4,6-8H,3,5H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBSMZNWMNQDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1C(=O)NCCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide

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